N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide
Overview
Description
The compound seems to be a derivative of N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), which is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Chemical Reactions Analysis
The radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Scientific Research Applications
Binding Studies in Biochemistry
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a derivative of the compound , has been utilized as a fluorescent probe in biochemical studies. Its unique spectral properties enable indirect measurements of binding interactions, such as the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method offers a simple, sensitive, and rapid means to understand the binding nature of various compounds to proteins, which is crucial in understanding biochemical interactions and drug design (H. Jun et al., 1971).
Molecular Conformation Studies
Sulfonamide derivatives, including the compound , play a significant role in studies involving molecular conformation and tautomerism, which are directly linked to pharmaceutical and biological activities. These studies, often utilizing spectroscopic methods, help in understanding the structural and electronic configurations of molecules, essential for drug development and understanding biochemical pathways (Aliye Gediz Erturk et al., 2016).
Synthesis of Novel Compounds
The compound has been employed in the synthesis of new chemical entities, such as α-trifluoromethylated-α-propargyl sulfonamide compounds. These syntheses contribute to the expanding library of fluorinated compounds, which are significant in medicinal chemistry due to their unique properties and potential as pharmaceutical agents (Yuan We, 2014).
Development of Photodynamic Therapy Agents
Studies involving the development of photodynamic therapy (PDT) agents have utilized derivatives of the compound. These agents, such as zinc(ii) phthalocyanines, are explored for their photophysical and photochemical properties, which are critical in PDT, a treatment method that uses light-sensitive compounds to target and destroy cancer cells (S. Çolak et al., 2016).
Sulfonamide-based Surfactants and Foaming Properties
The compound has been used in the study of sulfobetaine fluorocarbon surfactants, which have applications in various industrial processes. Investigations into their foaming properties and resistance to salts and oils are significant for their application in products like detergents and fire-fighting foams (Chang Yu-li, 2010).
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, N-[3-(Dimethylamino)propyl]methacrylamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F13N2O2S/c1-28(2)6-3-5-27-31(29,30)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h27H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPMEZQXPAKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SO2NHCH2CH2CH2N(CH3)2, C13H17F13N2O2S | |
Record name | 6:2 FTAA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880433 | |
Record name | N-(3-(Dimethylamino)propyl)-2-(perfluorohexyl)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34455-22-6 | |
Record name | N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34455-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034455226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-(Dimethylamino)propyl)-2-(perfluorohexyl)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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